2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
Overview
Description
“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide” is a chemical compound with the CAS Number: 1379811-27-4 . It has a molecular weight of 344.19 . This compound is also known as CAP.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 680.0±55.0 °C and a predicted density of 1.415±0.06 g/cm3 . The pKa value is predicted to be 13.77±0.70 .Scientific Research Applications
Antimicrobial and Anticancer Potentials
This compound, along with its derivatives, has been evaluated for antimicrobial and anticancer activities. A study found that certain derivatives displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, one compound showed promising anticancer activity, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested these compounds could be leads for designing anticancer molecules (Mehta et al., 2019).
Anticonvulsant Properties
Several derivatives of this compound have been synthesized and investigated for anticonvulsant activities. For instance, a series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were reported to be effective in maximal electroshock seizure (MES) models, indicating potential for treating epilepsy (Ghodke et al., 2017).
Bioactive Properties and Applications in Dye-Sensitized Solar Cells
The compound has been studied for its vibrational spectra, electronic properties, and photochemical efficiency. It shows potential as a photosensitizer in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency (LHE) and favorable energy for electron injection. This suggests its utility in photovoltaic applications (Mary et al., 2020).
Positive Inotropic Effects
Research indicates that certain derivatives exhibit positive inotropic activity, which refers to the strengthening of heart muscle contractions. A specific derivative significantly increased stroke volume in isolated rabbit heart preparations, indicating potential applications in treating heart conditions (Wu et al., 2012).
Antihistamine Agents
A series of novel derivatives have been synthesized for potential use as antihistamines. The biological activity tests indicate significant protection against histamine-induced bronchospasm, with one compound showing higher potency and less sedation compared to the standard chlorpheniramine maleate (Alagarsamy et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-5-4-17-14(22)11(19)7-12(20)18-10-3-1-2-9(16)6-10/h1-3,6,11H,4-5,7-8H2,(H,17,22)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKCJZJQUOLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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